5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

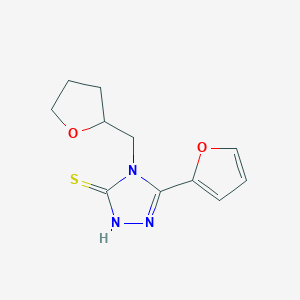

The compound 5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS: 725222-15-1) is a triazole-thiol derivative characterized by two distinct substituents:

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c17-11-13-12-10(9-4-2-6-16-9)14(11)7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWAHELSLKTAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NNC2=S)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 777879-30-8) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, particularly in antifungal and antibacterial domains. This article provides an in-depth review of the biological activity associated with this compound, supported by research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O2S. The compound features a triazole ring that is known for its pharmacological significance due to its ability to interact with various biological targets.

Antifungal Activity

Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The mechanism primarily involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols within fungal cells.

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : Various 1,2,4-triazole derivatives have shown MIC values ranging from 0.0156 to 2.0 μg/mL against fungi such as Candida albicans and Cryptococcus neoformans .

- Structure-Activity Relationship (SAR) : Compounds with electron-withdrawing groups like -NO₂ or halogens at specific positions on the triazole ring demonstrated enhanced antifungal activity compared to those with less favorable substituents .

| Compound | Target Organism | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Candida albicans | 0.25 | Excellent |

| Compound B | Aspergillus fumigatus | 0.15 | Outstanding |

| Compound C | Cryptococcus neoformans | 0.5 | Good |

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been explored. The compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Research Insights:

- Compounds containing the triazole scaffold were evaluated against bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating moderate to significant activity .

- The presence of sulfur in the thiol group enhances the binding affinity to bacterial enzymes, potentially increasing antibacterial efficacy.

Study on Antifungal Efficacy

A study conducted by Blokhina et al. investigated a series of triazole derivatives for their antifungal activity. The results indicated that compounds with specific substitutions at the triazole ring exhibited superior antifungal properties compared to standard treatments.

Evaluation of Antibacterial Properties

In another study focusing on metal complexes of triazoles, researchers found that coordination with metals significantly enhanced the antibacterial activity of the ligands derived from triazoles. The complexes showed better efficacy than their non-complexed counterparts due to improved solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and properties compared to similar triazole derivatives:

*Estimated based on analogous structures.

Key Observations :

- Solubility: The THF-methyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenoxybenzylidene or nitrophenyl groups) .

Anticancer Potential

- Schiff Base Metal Complexes: Analogous furan-containing triazole-thiols (e.g., 4-((furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) form octahedral metal complexes (Co, Ni) with moderate to significant inhibition of MCF-7 and Hep-G2 cancer cell lines . The target compound’s furyl group may similarly enhance metal-binding capacity.

Corrosion Inhibition

- Triazole-thiols with pyridyl or chlorophenoxy substituents (e.g., 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol) exhibit strong adsorption on aluminium surfaces in acidic media, attributed to thiolate bonding . The THF-methyl group in the target compound may alter adsorption kinetics due to steric or electronic effects.

Antibacterial Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.